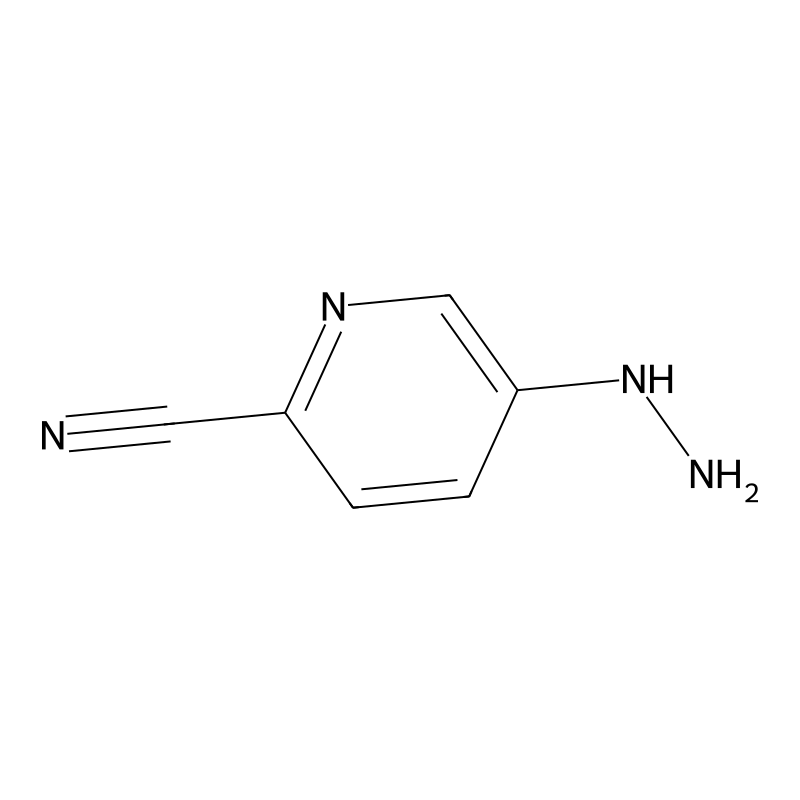5-Hydrazinylpicolinonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Hydrazinylpicolinonitrile is a chemical compound characterized by the presence of a hydrazine functional group attached to a picolinonitrile moiety. The chemical structure can be described as 2-(hydrazinyl)pyridine-4-carbonitrile, indicating that it consists of a pyridine ring with a cyano group and a hydrazine substituent. This compound is of interest in various fields, particularly in medicinal chemistry and material science due to its unique structural properties and potential biological activities.
- Synthesis Reactions: It can be synthesized through condensation reactions involving hydrazine derivatives and picolinonitrile.
- Redox Reactions: The hydrazine group can undergo oxidation, potentially forming hydrazones or other nitrogen-containing compounds.
- Nucleophilic Substitution: The cyano group may react with nucleophiles, leading to the formation of various derivatives.
These reactions underline the compound's versatility in synthetic organic chemistry.
Research indicates that 5-Hydrazinylpicolinonitrile exhibits significant biological activity, particularly as an antitumor agent. Its structure allows for interactions with biological targets, potentially inhibiting cancer cell proliferation. Additionally, the compound may possess antimicrobial properties, making it a candidate for further pharmacological studies.
The synthesis of 5-Hydrazinylpicolinonitrile typically involves:
- Condensation Reaction: A common method includes reacting picolinonitrile with hydrazine hydrate under acidic conditions.
- Cyclization: This reaction may also involve cyclization steps to form the final product.
- Purification: The resulting compound is often purified through recrystallization or chromatography to ensure high purity.
These methods highlight the compound's accessibility for research and development purposes.
This comparison highlights the unique features of 5-Hydrazinylpicolinonitrile while positioning it within a broader context of related compounds. Its distinctive combination of functional groups contributes to its unique properties and potential applications in various fields.
Interaction studies involving 5-Hydrazinylpicolinonitrile focus on its binding affinity to biological targets. These studies often utilize techniques such as:
- Molecular Docking: To predict how the compound interacts with proteins involved in cancer progression.
- In Vitro Assays: To evaluate its cytotoxic effects on various cancer cell lines.
Such studies are crucial for understanding the therapeutic potential of this compound.
Several compounds share structural similarities with 5-Hydrazinylpicolinonitrile, including:
- Hydrazine: A simple nitrogen compound known for its reducing properties.
- Picolinonitrile: The parent compound lacking the hydrazine group but retaining similar reactivity patterns.
- Hydrazone Derivatives: Compounds formed from the reaction of hydrazines with carbonyl groups, showing similar biological activities.
Comparison TableCompound Structural Features Biological Activity
XLogP3
0.1
Wikipedia
5-Hydrazinylpyridine-2-carbonitrile
Dates
Modify: 2023-07-22
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound | Structural Features | Biological Activity |
XLogP3 0.1
Wikipedia
5-Hydrazinylpyridine-2-carbonitrile
Dates
Modify: 2023-07-22
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








